molecular formula C8H13N5O2 B1209353 LY 233053

LY 233053

Cat. No.: B1209353
M. Wt: 211.22 g/mol
InChI Key: FAAVTENFCLADRE-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 233053 involves the formation of a piperidine ring and the introduction of a tetrazole moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

LY 233053 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

LY 233053 has several applications in scientific research:

Mechanism of Action

LY 233053 exerts its effects by competitively inhibiting the NMDA receptor, a type of glutamate receptor. By blocking the receptor, this compound prevents the influx of calcium ions into neurons, thereby modulating synaptic transmission and plasticity. This mechanism is crucial for its anticonvulsant and neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY 233053 is unique due to its specific binding affinity and competitive inhibition of the NMDA receptor. Unlike non-competitive antagonists like memantine and dizocilpine, this compound directly competes with glutamate for binding to the receptor, offering a different mechanism of action and potentially different therapeutic applications .

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

(2S,4R)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m1/s1

InChI Key

FAAVTENFCLADRE-RITPCOANSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CC2=NNN=N2)C(=O)O

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Synonyms

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid
4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid
LY 233053
LY 235723
LY-235723

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.